molecular formula C13H12O2 B8582335 4-cyclopropyl-2H-chromene-6-carbaldehyde

4-cyclopropyl-2H-chromene-6-carbaldehyde

Cat. No. B8582335
M. Wt: 200.23 g/mol
InChI Key: CFXDNMKWLVXHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742110B2

Procedure details

Methyl 4-cyclopropyl-2H-chromene-6-carboxylate (101 mg, 0.44 mmol) was dissolved in dichloromethane (4.40 mL), and cooled to −78° C. DIBAL-H (877 μL, 0.88 mmol) was added dropwise. The reaction mixture was stirred for 2 hours at −78° C. and warmed to room temperature. It was then quenched with methanol at room temperature and diluted with dichloromethane. The organic layer was washed with water, dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was used directly in the next step. The crude alcohol was dissolved in dichloromethane (4.00 mL) and Dess-Martin periodinane (372 mg, 0.88 mmol) was added in one portion at room temperature. The mixture was stirred at room temperature for 1 hour and concentrated under vacuum on silica gel. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/Hexanes to afford the desired product as a colorless oil.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
877 μL
Type
reactant
Reaction Step Two
Quantity
372 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([C:14](OC)=[O:15])[CH:12]=3)[O:7][CH2:6][CH:5]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[CH:1]1([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[C:11]([CH:14]=[O:15])[CH:12]=3)[O:7][CH2:6][CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
C1(CC1)C1=CCOC2=CC=C(C=C12)C(=O)OC
Name
Quantity
4.4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
877 μL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
372 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
It was then quenched with methanol at room temperature
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude alcohol was dissolved in dichloromethane (4.00 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum on silica gel
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=CCOC2=CC=C(C=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.